Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)13-10(5-7)9(6-12-13)11(14)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQFWNAWCHTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C(=C1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542827 | |
| Record name | Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99446-51-2 | |
| Record name | Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The oxidative cross-dehydrogenative coupling (CDC) strategy, as reported by, enables the synthesis of pyrazolo[1,5-a]pyridines via cyclocondensation of β-diketones (e.g., acetylacetone) with N-amino-2-iminopyridines. The reaction proceeds in ethanol under an oxygen atmosphere, with acetic acid (6 equivalents) acting as both catalyst and proton donor. Key steps include:
- Nucleophilic Addition : The enol form of acetylacetone attacks the electrophilic carbon of N-amino-2-iminopyridine, forming an intermediate adduct.
- Oxidative Dehydrogenation : Molecular oxygen facilitates the removal of hydrogen atoms, generating a conjugated dihydro intermediate.
- Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the pyrazolo[1,5-a]pyridine core.
Optimization and Challenges
- Acetic Acid Loading : Increasing acetic acid from 2 to 6 equivalents improves yields from 34% to 74%, but exceeding 6 equivalents promotes triazolo[1,5-a]pyridine byproducts.
- Atmosphere : Reactions under pure oxygen achieve near-quantitative yields (94%), whereas inert atmospheres (e.g., argon) reduce yields to 6%.
- Substituent Compatibility : Methyl groups at the 5- and 7-positions are introduced via methyl-substituted β-diketones, ensuring regioselectivity.
Multi-Step Synthesis from Ethyl 2-Cyanoacetate
Synthetic Pathway
This method adapts protocols from pyrazolo[1,5-a]pyrimidine synthesis to target the pyridine analog:
- Formation of Ethyl 2-Cyano-3-(dimethylamino)acrylate : Ethyl 2-cyanoacetate reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form the acrylate intermediate.
- Cyclization with Methylhydrazine : The acrylate undergoes cyclization with methylhydrazine in methanol, yielding the pyrazolo[1,5-a]pyridine skeleton.
- Esterification : Treatment with thionyl chloride and methanol converts the carboxylic acid to the methyl ester.
Critical Parameters
- Solvent Selection : Methanol ensures solubility of intermediates, while ethanol facilitates crystallization of the final product.
- Temperature Control : Cyclization proceeds optimally at 80°C, avoiding decarboxylation side reactions.
- Yield : The three-step process achieves an overall yield of 58–62%, with purity >95% (HPLC).
Alkylation and Cyclization of Dimethyl Malonate Derivatives
Patent-Inspired Methodology
A patent describing pyrazole intermediates provides a foundation for this route:
- Alkylation of Dimethyl Malonate : Dimethyl malonate reacts with dimethyl sulfate in DMF under basic conditions (triethylamine) to form a dialkylated intermediate.
- Cyclization with Hydrazine : Methylhydrazine induces cyclization, followed by acid-catalyzed hydrolysis and decarboxylation.
- Esterification : The resulting carboxylic acid is methylated using diazomethane.
Advantages and Limitations
- Cost-Effectiveness : Dimethyl malonate and DMF are inexpensive, enabling large-scale production.
- Corrosivity : Mild reaction conditions (40–70°C) minimize equipment degradation.
- Yield : The process achieves 65–70% yield, though purification requires column chromatography due to residual DMF.
Diazonium Salt Coupling and Cyclization
Procedure Overview
Adapted from pyridopyrazolo-triazine syntheses, this method employs diazonium intermediates:
- Diazotization : 3-Amino-4,6-dimethylpyrazolopyridine is treated with sodium nitrite in HCl at 0–5°C to form a diazonium salt.
- Coupling with Active Methylene Compounds : The diazonium salt reacts with ethyl cyanoacetate, followed by cyclization in ethanol.
- Esterification : The cyano group is hydrolyzed to a carboxylate, which is methylated.
Key Observations
- Temperature Sensitivity : Diazotization below 5°C prevents decomposition.
- Byproduct Formation : Competing triazine formation is suppressed using sodium acetate buffer.
- Yield : 55–60% after three steps, with a final purity of 92%.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Absence of Direct Experimental Data
The compound Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is not mentioned in any of the reviewed sources. Key limitations include:
-
No synthesis methods, reaction mechanisms, or applications specific to this compound.
-
No data tables or spectroscopic characterization (e.g., H NMR, C NMR) in the literature.
Inference from Structurally Similar Compounds
While direct data is unavailable, reactions of analogous pyrazolo[1,5-a]pyridine derivatives suggest potential reactivity patterns:
General Reactivity of Pyrazolo[1,5-a]pyridines
-
Cyclocondensation : Pyrazolo[1,5-a]pyridines are often synthesized via cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or enaminones under oxidative conditions .
-
Halogenation : 3-Halo derivatives (e.g., Cl, Br, I) can be introduced via oxidative halogenation using NaX (X = Cl, Br, I) and KSO in water .
-
Functionalization : Methyl and ethyl ester groups at the 3-position are common and may undergo hydrolysis, transesterification, or nucleophilic substitution.
Proposed Reaction Pathways
Based on studies of related compounds , hypothetical reactions for This compound could include:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis | Aqueous NaOH/HCl, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Nucleophilic Substitution | R-X, KCO, DMF, 80°C | 3-(Alkoxy/amino)-5,7-dimethylpyrazolo[1,5-a]pyridine |
| Halogenation | NaX/KSO, HO, 80°C | 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate |
Research Gaps and Recommendations
-
Synthetic Studies : Prioritize experimental synthesis of the compound using methods analogous to those for pyrazolo[1,5-a]pyrimidines (e.g., cyclocondensation of 5-amino-3-methylpyrazole with β-keto esters).
-
Biological Screening : Evaluate its potential as an enzyme inhibitor or anticancer agent, given the bioactivity of structurally similar compounds.
-
Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets.
Scientific Research Applications
Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[1,5-a]pyridine/pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs: Ester Derivatives
Key Observations :
- Ester Choice : Methyl esters exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability .
- Substituent Effects : Fluorinated or chlorinated analogs (e.g., 6-(3-fluorobenzyl)) enhance lipophilicity and target binding, while dichloro derivatives modify electronic properties for electrophilic reactions .
Carboxamide Derivatives
Carboxamides, synthesized via nucleophilic substitution or coupling reactions, demonstrate superior hydrogen-bonding capacity, critical for kinase inhibition:
Key Observations :
- Amide vs. Ester : Carboxamides exhibit higher binding affinity to kinases and proteins due to hydrogen-bonding interactions, whereas esters serve as prodrugs or intermediates .
- Substituent Flexibility : Bulky groups (e.g., pentyloxycyclohexyl in LTI-291) improve blood-brain barrier penetration for CNS targets .
Nitrile and Halogenated Derivatives
Key Observations :
Biological Activity
Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring structure comprising both pyrazole and pyridine rings. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert effects by binding to enzymes or receptors, modulating their activity, and thereby influencing various biological responses such as:
- Inhibition of enzyme activity
- Alteration of cellular signaling pathways
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds possess significant activity against various pathogens and cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound derivatives showed significant antifungal activity against Candida species. The mechanism involved disruption of fungal cell wall integrity and inhibition of biofilm formation.
-
Anticancer Activity :
- Another investigation focused on the compound's effect on human cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit proliferation was linked to its interaction with specific oncogenic pathways.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes:
- Reaction of 5,7-dimethylpyrazole with ethyl acetoacetate in the presence of a base followed by esterification.
Chemical Reactions
This compound can undergo various chemical reactions including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitutions at the pyrazole ring.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach starting from ethyl 2-cyanoacetate. A common pathway includes cyclization with hydrazine derivatives to form the pyrazole ring, followed by functionalization of the pyrimidine moiety. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (a closely related analog) is synthesized via condensation of ethyl 2-cyano-3-(dimethylamino)acrylate with hydrazine, followed by cyclization under basic conditions . Optimization involves controlling reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents like NaBH4 for selective reductions .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : and NMR are critical for confirming regiochemistry and substituent positions. For instance, in 5,7-dimethyl derivatives, the methyl groups at positions 5 and 7 produce distinct splitting patterns due to coupling with adjacent protons. The ester carbonyl () typically appears at ~165–170 ppm in NMR, while pyridine/pyrimidine ring protons resonate between 6.5–8.5 ppm in NMR. Contradictions in data (e.g., unexpected splitting) may arise from conformational lability or dearomatization effects, requiring 2D NMR (COSY, NOESY) for resolution .
Q. What are the common functionalization pathways for this scaffold to generate bioactive derivatives?
- Methodological Answer : The ester group at position 3 is a versatile handle for derivatization:
- Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.
- Amidation : Reaction with primary/secondary amines to form carboxamides.
- Reduction : NaBH4 or LiAlH4 reduces the ester to a hydroxymethyl group.
Substituents at positions 5 and 7 (methyl groups) influence electronic effects, directing further substitutions (e.g., halogenation at position 2) .
Advanced Research Questions
Q. How does dearomatization of the pyrimidine ring impact the compound’s reactivity and conformational stability?
- Methodological Answer : Reduction of the pyrimidine ring (e.g., using NaBH4 in alcohols) induces dearomatization, generating two pairs of geometric isomers. These isomers exhibit distinct conformational dynamics, as shown by variable-temperature NMR and DFT calculations. For example, the cis isomer displays restricted rotation due to steric hindrance between methyl groups, while the trans isomer shows greater flexibility. This affects binding affinity in bioactive derivatives and must be considered in drug design .
Q. What computational methods are effective for predicting substituent effects on the compound’s electronic properties and bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects on frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For instance, electron-withdrawing groups (e.g., -CN) at position 6 lower the LUMO energy, enhancing reactivity in nucleophilic substitutions. Molecular docking studies (AutoDock Vina) further correlate these properties with bioactivity, such as binding to peripheral benzodiazepine receptors in PET tracers like DPA-713 .
Q. How can contradictions in biological activity data between analogs be systematically addressed?
- Methodological Answer : Discrepancies often arise from differences in substituent electronic/steric profiles or isomer ratios. Strategies include:
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing methyl with ethyl or halogens).
- Isomer Isolation : Use preparative HPLC to separate geometric isomers and test their individual bioactivities.
- Metabolic Profiling : LC-MS/MS to identify metabolites that may interfere with activity assays .
Q. What role does the compound play in developing positron emission tomography (PET) radiotracers?
- Methodological Answer : Derivatives like DPA-713 (a -labeled analog) target translocator protein (TSPO) in neuroinflammation imaging. Key modifications include introducing or isotopes at the 4-methoxyphenyl group. Radiolabeling efficiency depends on reaction conditions (e.g., Cu-mediated click chemistry for incorporation) and precursor purity (>95% by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
